Dalcetrapib
Dalcetrapib
2-methylpropanethioic acid S-[2-[[[1-(2-ethylbutyl)cyclohexyl]-oxomethyl]amino]phenyl] ester is an anilide.
Dalcetrapib is under investigation for the treatment of Acute Coronary Syndrome.
Dalcetrapib is a cholesteryl ester transfer protein (CETP) inhibitor that can produce an increase in serum HDL-cholesterol levels and a decrease in serum LDL-cholesterol levels. Dalcetrapib is structurally dissimilar from other CETP inhibitors, including torcetrapib, and raises functional HDL by a different mechanism.
Dalcetrapib is under investigation for the treatment of Acute Coronary Syndrome.
Dalcetrapib is a cholesteryl ester transfer protein (CETP) inhibitor that can produce an increase in serum HDL-cholesterol levels and a decrease in serum LDL-cholesterol levels. Dalcetrapib is structurally dissimilar from other CETP inhibitors, including torcetrapib, and raises functional HDL by a different mechanism.
Brand Name:
Vulcanchem
CAS No.:
211513-37-0
VCID:
VC0524963
InChI:
InChI=1S/C23H35NO2S/c1-5-18(6-2)16-23(14-10-7-11-15-23)22(26)24-19-12-8-9-13-20(19)27-21(25)17(3)4/h8-9,12-13,17-18H,5-7,10-11,14-16H2,1-4H3,(H,24,26)
SMILES:
CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2SC(=O)C(C)C
Molecular Formula:
C23H35NO2S
Molecular Weight:
389.6 g/mol
Dalcetrapib
CAS No.: 211513-37-0
Cat. No.: VC0524963
Molecular Formula: C23H35NO2S
Molecular Weight: 389.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-methylpropanethioic acid S-[2-[[[1-(2-ethylbutyl)cyclohexyl]-oxomethyl]amino]phenyl] ester is an anilide. Dalcetrapib is under investigation for the treatment of Acute Coronary Syndrome. Dalcetrapib is a cholesteryl ester transfer protein (CETP) inhibitor that can produce an increase in serum HDL-cholesterol levels and a decrease in serum LDL-cholesterol levels. Dalcetrapib is structurally dissimilar from other CETP inhibitors, including torcetrapib, and raises functional HDL by a different mechanism. |
|---|---|
| CAS No. | 211513-37-0 |
| Molecular Formula | C23H35NO2S |
| Molecular Weight | 389.6 g/mol |
| IUPAC Name | S-[2-[[1-(2-ethylbutyl)cyclohexanecarbonyl]amino]phenyl] 2-methylpropanethioate |
| Standard InChI | InChI=1S/C23H35NO2S/c1-5-18(6-2)16-23(14-10-7-11-15-23)22(26)24-19-12-8-9-13-20(19)27-21(25)17(3)4/h8-9,12-13,17-18H,5-7,10-11,14-16H2,1-4H3,(H,24,26) |
| Standard InChI Key | YZQLWPMZQVHJED-UHFFFAOYSA-N |
| SMILES | CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2SC(=O)C(C)C |
| Canonical SMILES | CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2SC(=O)C(C)C |
| Appearance | Solid powder |
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